

Brilliant Green as a Selective Agent in Microbiology Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brilliant Green*

Cat. No.: *B147758*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant green is a triphenylmethane cationic dye that has long been utilized in microbiology as a selective agent in culture media. Its primary application is in the formulation of selective and differential agars for the isolation of specific pathogenic bacteria, most notably *Salmonella* species, from complex samples such as feces, food, and environmental swabs. This document provides detailed application notes, experimental protocols, and supporting data on the use of **brilliant green** as a selective agent.

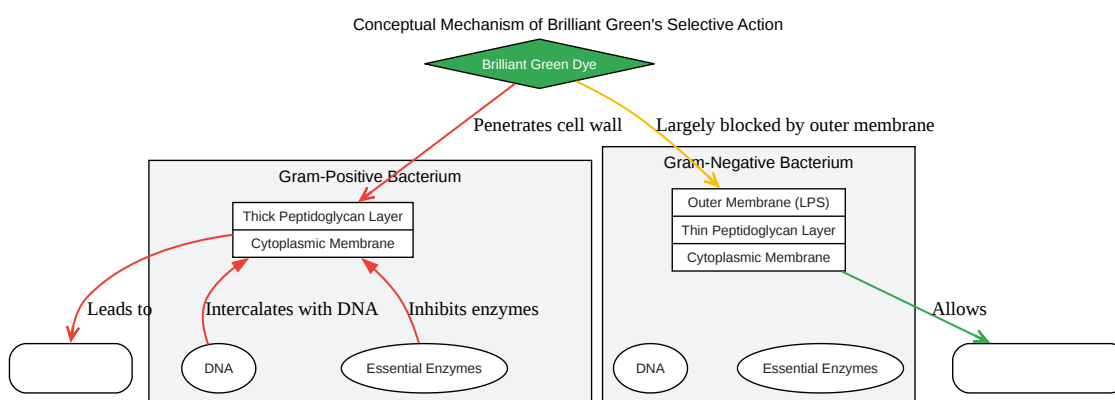
The selective action of **brilliant green** is based on its ability to inhibit the growth of most Gram-positive bacteria and a significant number of Gram-negative bacteria, while allowing the growth of the target organisms, such as *Salmonella*. This selectivity is crucial for isolating pathogens that may be present in low numbers amongst a background of commensal or contaminating microflora. In addition to its selective properties, media containing **brilliant green** often include differential components that allow for the preliminary identification of colonies based on their metabolic characteristics.

Mechanism of Action

The precise mechanism of the antimicrobial action of **brilliant green** is multifaceted and not entirely elucidated. However, it is understood to disrupt several essential cellular processes in susceptible bacteria. As a cationic dye, it can interact with negatively charged components of the bacterial cell. Key proposed mechanisms include:

- **Disruption of the Cell Membrane:** **Brilliant green** can interfere with the structure and function of the bacterial cell membrane, leading to a loss of osmotic integrity and leakage of cellular contents.
- **Interaction with Nucleic Acids:** Evidence suggests that **brilliant green** can intercalate into the DNA of bacteria. This interaction can inhibit DNA replication and transcription, ultimately leading to cell death.
- **Inhibition of Enzyme Function:** The dye can bind to various bacterial enzymes, inhibiting their catalytic activity and disrupting critical metabolic pathways.

Gram-negative bacteria are generally more resistant to **brilliant green** than Gram-positive bacteria due to the protective outer membrane of the Gram-negative cell wall, which can limit the dye's penetration.



[Click to download full resolution via product page](#)

Caption: Selective action of **brilliant green** on bacteria.

Data Presentation: Selective Properties of Brilliant Green Agar

The following tables summarize the expected growth and appearance of various microorganisms on **Brilliant Green Agar** (BGA), demonstrating its selective and differential properties. The typical formulation of BGA contains 0.0125 g/L of **brilliant green**.^[1]

Table 1: Growth of Target and Non-Target Organisms on **Brilliant Green Agar**

Microorganism	Expected Growth on BGA	Colonial Morphology	Reference(s)
Salmonella Typhimurium	Good growth	Pinkish-white or red colonies surrounded by a red halo.[2]	[1][3]
Salmonella Enteritidis	Good growth	Pinkish-white or red colonies surrounded by a red halo.	[4]
Salmonella Typhi	Inhibited or poor growth	-	[1][2][5]
Salmonella Paratyphi	Inhibited or poor growth	-	[1][2][5]
Shigella species	Inhibited	-	[1][2][5]
Escherichia coli	Partial to complete inhibition	Small yellow to yellow-green colonies if growth occurs.[3]	[1][3][5]
Proteus species	Inhibited or may grow	May produce small red colonies.[1]	[1]
Pseudomonas species	Inhibited or may grow	May produce small red colonies.[1]	[1]
Staphylococcus aureus	Inhibited	-	[1][2]
Other Gram-positive bacteria	Inhibited	-	[5][6]

Table 2: Performance of **Brilliant Green**-Containing Media in Comparative Studies

Medium	Target Organism	Sample Type	Sensitivity (%)	Specificity (%)	Positive Predictive Value (%)	Reference
Novobiocin -brilliant green-glycerol-lactose agar (NBGL) - Direct Plating	Salmonella spp.	Human Stools	78.4	-	61	[1]
NBGL - After Selenite Enrichment	Salmonella spp.	Human Stools	90.9	-	62.5	[1]
Modified Brilliant Green Agar with Lutensit (BGA/L)	Salmonella from fecal samples	Poultry Feces	89	35-55	-	[7]
Brilliant Green Agar (BGA)	Salmonella Gallinarum	Broiler Birds	21	-	-	[5]

Experimental Protocols

Protocol 1: Preparation of Brilliant Green Agar (BGA)

This protocol describes the preparation of BGA from dehydrated medium.

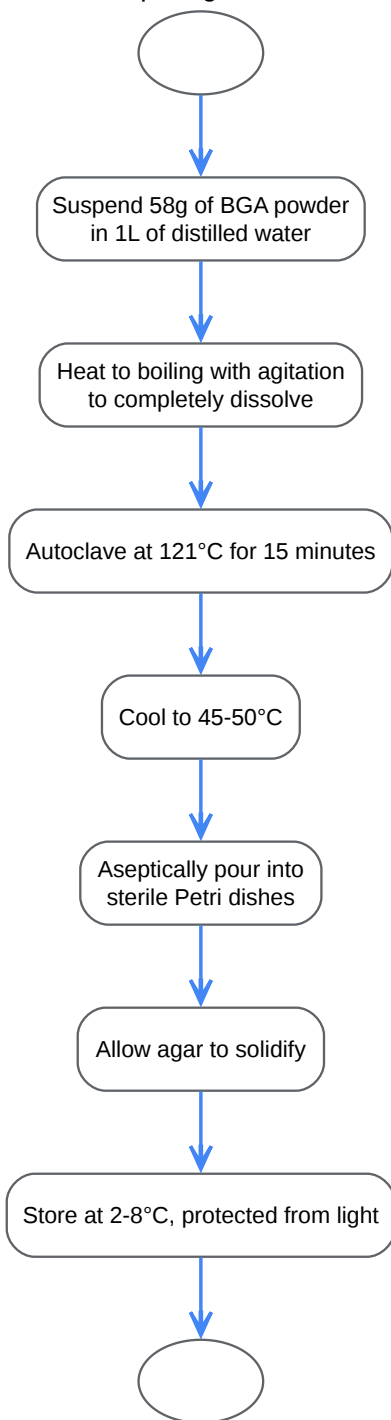
Materials:

- **Brilliant Green** Agar, dehydrated (commercially available)
- Distilled or deionized water
- Autoclave
- Sterile Petri dishes
- Heating plate with magnetic stirrer

Procedure:

- Suspend the medium: Suspend 58 g of dehydrated **Brilliant Green** Agar powder in 1 liter of distilled or deionized water.[\[2\]](#)[\[6\]](#)
- Dissolve the medium: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[\[8\]](#)
- Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes. Avoid overheating, as it can impair the selective properties of the medium.[\[2\]](#)[\[6\]](#)[\[8\]](#)
- Cooling: Cool the sterilized medium to 45-50°C in a water bath.[\[8\]](#)
- Pouring plates: Mix the medium well to ensure homogeneity and aseptically pour into sterile Petri dishes.[\[8\]](#)
- Drying and Storage: Allow the agar to solidify at room temperature. The prepared plates should be stored at 2-8°C, protected from light.[\[2\]](#)

Workflow for Preparing Brilliant Green Agar



[Click to download full resolution via product page](#)

Caption: Preparation of **Brilliant Green** Agar.

Protocol 2: Isolation of Salmonella from Food Samples using BGA

This protocol outlines the steps for the isolation and presumptive identification of Salmonella from food samples.

Materials:

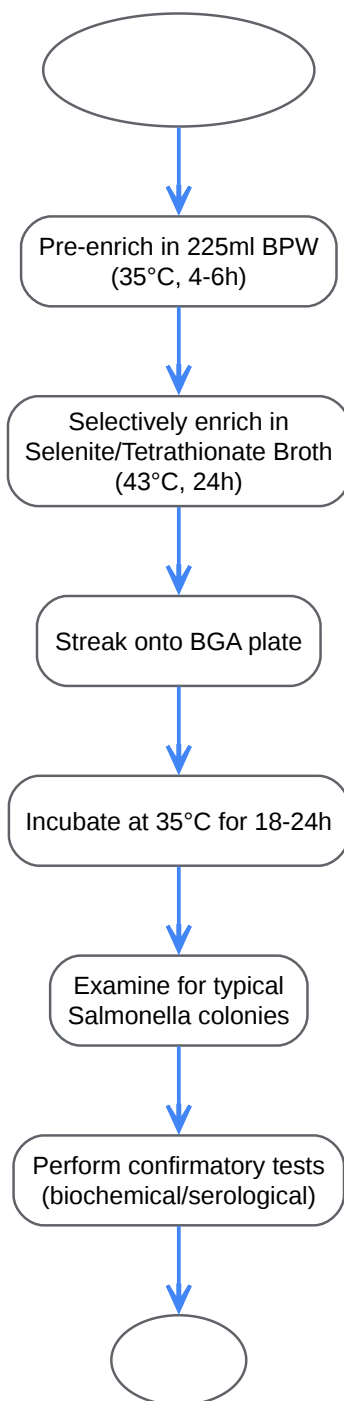
- Buffered Peptone Water (BPW)
- Selenite Cystine Broth or Tetrathionate Broth
- **Brilliant Green Agar (BGA)** plates
- Non-selective agar plates (e.g., Tryptic Soy Agar)
- Incubators (35°C and 43°C)
- Sterile loops, pipettes, and other standard microbiology equipment

Procedure:

- Pre-enrichment: Homogenize 25g of the food sample in 225ml of Buffered Peptone Water. Incubate at 35°C for 4-6 hours.[8] This step allows for the resuscitation of injured bacteria.
- Selective Enrichment: Transfer 1ml of the pre-enrichment culture to a tube containing 10ml of Selenite Cystine Broth or Tetrathionate Broth. Incubate at 43°C for 24 hours.[8] This step selectively promotes the growth of Salmonella while inhibiting many other bacteria.
- Plating: Using a sterile loop, streak a loopful of the selective enrichment broth onto a BGA plate to obtain isolated colonies. It is also recommended to streak onto a less selective medium in parallel.[8]
- Incubation: Incubate the BGA plate aerobically at 35°C for 18-24 hours.[2][8]
- Examination: Examine the BGA plate for typical Salmonella colonies, which appear as pinkish-white or red colonies surrounded by a red halo.[2] Lactose or sucrose fermenting organisms that are not inhibited will produce yellow-green colonies.[2]

- Confirmation: Perform further biochemical and/or serological tests on suspect colonies to confirm their identity as Salmonella.[1][2]

Workflow for Salmonella Isolation from Food



[Click to download full resolution via product page](#)

Caption: Isolation of Salmonella from food samples.

Protocol 3: Quantitative Recovery of Salmonella on BGA

This protocol provides a framework for determining the quantitative recovery of Salmonella on BGA compared to a non-selective medium.

Materials:

- Pure culture of a Salmonella strain (e.g., *S. Typhimurium* ATCC 14028)
- Tryptic Soy Broth (TSB)
- Phosphate Buffered Saline (PBS)
- **Brilliant Green** Agar (BGA) plates
- Tryptic Soy Agar (TSA) plates (or other non-selective medium)
- Spectrophotometer
- Sterile microcentrifuge tubes, pipettes, and spreaders

Procedure:

- Prepare Inoculum:
 - Inoculate a single colony of Salmonella into TSB and incubate overnight at 37°C.
 - Measure the optical density (OD) of the overnight culture at 600 nm.
 - Prepare a series of 10-fold serial dilutions of the culture in PBS to achieve a final concentration of approximately 100-200 CFU/ml.
- Plating:

- Pipette 0.1 ml of the appropriate dilutions onto duplicate BGA plates and duplicate TSA plates.
- Spread the inoculum evenly over the surface of the agar using a sterile spreader.
- Incubation:
 - Incubate all plates at 35°C for 18-24 hours.
- Colony Counting:
 - Count the number of colonies on the plates that have between 30 and 300 colonies.
 - Calculate the average number of colony-forming units (CFU) per ml for both BGA and TSA.
- Calculate Percent Recovery:
 - $\text{Percent Recovery} = (\text{Average CFU/ml on BGA} / \text{Average CFU/ml on TSA}) \times 100$

Limitations

While **brilliant green** is a valuable selective agent, it is important to be aware of its limitations:

- Inhibition of some Salmonella serovars: **Brilliant Green** Agar is not recommended for the isolation of S. Typhi and S. Paratyphi as their growth is often inhibited.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Growth of other organisms: Some other bacteria, such as certain strains of Proteus and Pseudomonas, may not be fully inhibited and can form colonies that resemble Salmonella.[\[1\]](#)
- Over-selectivity: Due to its high selectivity, BGA may not be suitable for the recovery of low numbers of stressed or injured Salmonella from a sample. Therefore, it is often used in conjunction with a less inhibitory medium.[\[1\]](#)
- Light Sensitivity: The medium can become discolored if exposed to light.[\[3\]](#)

Conclusion

Brilliant green remains a cornerstone in the selective isolation of Salmonella from various clinical and non-clinical samples. Its ability to suppress the growth of a wide range of background microbiota makes it an effective tool for primary plating. However, a thorough understanding of its spectrum of activity, including its limitations, is essential for its proper application. For definitive identification, colonies isolated on media containing **brilliant green** must be subjected to further biochemical and serological confirmation. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals utilizing **brilliant green** as a selective agent in their microbiological workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dalynn.com [dalynn.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. biomeddiagnostics.com [biomeddiagnostics.com]
- 5. liofilchem.net [liofilchem.net]
- 6. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 7. scielo.br [scielo.br]
- 8. microbenotes.com [microbenotes.com]
- To cite this document: BenchChem. [Brilliant Green as a Selective Agent in Microbiology Media: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147758#brilliant-green-as-a-selective-agent-in-microbiology-media\]](https://www.benchchem.com/product/b147758#brilliant-green-as-a-selective-agent-in-microbiology-media)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com